N-(4-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride
Overview
Description
This compound is a derivative of aminophenol . Aminophenols are organic compounds that are used as intermediates in the synthesis of dyes, pharmaceuticals, and rubber antioxidants .
Molecular Structure Analysis
The molecular structure of similar compounds like 4-(3-aminophenyl)benzonitrile has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Scientific Research Applications
Molecular Imaging in Alzheimer's Disease
Research has demonstrated the utility of molecular imaging agents in diagnosing Alzheimer's Disease (AD) by identifying amyloid accumulation in the brain. One study used PET imaging with N-methyl-[11C]2-(4′:-methylaminophenyl)-6-hydroxybenzothiazole ([11C]PIB) to reveal increased tracer uptake in several brain regions of AD patients, indicative of amyloid accumulation. This voxel-based analysis provided insights into the distribution and phases of amyloid pathology previously documented in postmortem studies (Kemppainen et al., 2006).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of various compounds, including vasodilators and receptor antagonists, have been studied across different species, including humans. For example, the pharmacokinetics of nicardipine hydrochloride, a potent vasodilator, were explored after oral and intravenous dosage to rats, dogs, monkeys, and humans, demonstrating the drug's systemic availability and metabolism (Higuchi & Shiobara, 1980).
Safety and Hazards
Properties
IUPAC Name |
N-(4-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.ClH/c1-7-10(6-13-16-7)11(15)14-9-4-2-8(12)3-5-9;/h2-6H,12H2,1H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTOWMWSKXPUCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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